molecular formula C13H17ClN2O2 B1349708 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone CAS No. 92513-17-2

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone

Cat. No.: B1349708
CAS No.: 92513-17-2
M. Wt: 268.74 g/mol
InChI Key: ZEGOLGPYOZQVCA-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone typically involves the reaction of 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of 2-chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]ethanol.

Scientific Research Applications

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the piperazine ring can interact with various receptors or enzymes. The methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-chloro-4-nitrobenzene
  • 4-Chloro-2-fluoro-1-nitrobenzene
  • 2-Iodo-4-methoxy-1-nitrobenzene

Uniqueness

2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone is unique due to the presence of both a piperazine ring and a methoxyphenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGOLGPYOZQVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368826
Record name 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-17-2
Record name 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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